4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes a series of reactions to introduce the trifluoromethyl group . The reaction conditions often require specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the benzamide core.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzamide core .
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly those involving trifluoromethylation.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in its overall structure and applications.
N,N-dimethylsulfamoyl derivatives: Compounds with similar sulfamoyl groups but different core structures.
Uniqueness
4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in advanced material synthesis .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S/c1-23(2)28(26,27)15-9-5-13(6-10-15)17(25)22-11-16(24)12-3-7-14(8-4-12)18(19,20)21/h3-10,16,24H,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYVEVDQUSWFEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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